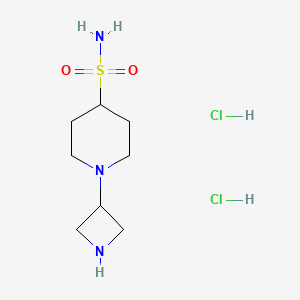

![molecular formula C16H22N2O4 B2502167 (2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic Acid CAS No. 959581-97-6](/img/structure/B2502167.png)

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic Acid

カタログ番号 B2502167

CAS番号:

959581-97-6

分子量: 306.362

InChIキー: IXIPKNSPXKSQNO-YPMHNXCESA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyrrolidine derivative. Pyrrolidine is a cyclic amine, and its derivatives are often bioactive and found in many natural products and pharmaceuticals . The compound also contains a carboxylic acid group, which is a common functional group involved in many biological reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely show the pyrrolidine ring, with the carboxylic acid and the 2-methylpropan-2-yl group attached at the specified positions .Chemical Reactions Analysis

As a pyrrolidine derivative, this compound could potentially undergo reactions typical for amines, such as acylation or alkylation . The carboxylic acid group could also participate in reactions, such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and flexibility of the molecule, and its overall charge would influence properties like solubility, melting point, and reactivity .科学的研究の応用

Synthesis and Biological Activity

- (2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic Acid and related compounds have been the focus of synthesis studies due to their potential biological activities. For instance, compounds structurally related to (2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic Acid have been synthesized and tested for their anti-inflammatory activities. These compounds were tested against standard anti-inflammatory agents, showing moderate activity at certain dosages (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Enzyme Inhibition

- Derivatives of pyrrolidine-2-carboxylic acid have been studied as inhibitors for specific enzymes. For example, L-2-Imidazolidone-4-carboxylic acid, a compound related to pyrrolidine-2-carboxylic acid, was found to be an effective competitive inhibitor of 5-oxoprolinase, an enzyme involved in the metabolic pathway of 5-oxo-L-proline. This inhibition suggests potential metabolic implications and offers an approach to model certain metabolic conditions such as 5-oxoprolinuria (van der Werf, Stephani, Orlowski, & Meister, 1973).

Pharmacological Treatment Potential

- The compound has been investigated in the context of modulating specific receptor mechanisms, which could be vital in treating compulsive disorders such as binge eating. Research involving selective antagonists indicates potential roles in treating disorders with a compulsive component, offering a foundation for developing novel pharmacological treatments (Piccoli et al., 2012).

Chemical Synthesis and Medicinal Chemistry

- In medicinal chemistry, the structural framework of pyrrolidine-2-carboxylic acid has been utilized to design and synthesize novel compounds with potential therapeutic applications. For instance, derivatives have been created to exhibit anti-inflammatory and analgesic properties, offering alternatives to existing drugs with reduced side effects (Berk, Erol, Kupeli, & Yeşilada, 2009).

作用機序

将来の方向性

特性

IUPAC Name |

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-11(9-13(18)14(19)20)8-12-6-4-5-7-17-12/h4-7,11,13H,8-10H2,1-3H3,(H,19,20)/t11-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIPKNSPXKSQNO-YPMHNXCESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic Acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2502091.png)

![N-(4-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2502092.png)

![N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502094.png)

![2-[Methyl(phenyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2502097.png)

![2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2502099.png)

![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2502104.png)